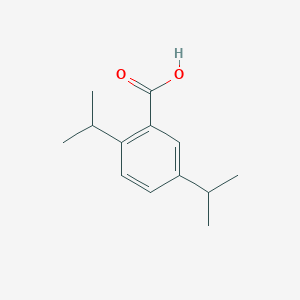

2,5-Diisopropylbenzoic acid

Description

Overview of Benzoic Acid Derivatives in Organic Chemistry

Benzoic acid, a simple aromatic carboxylic acid, serves as a fundamental scaffold in the vast landscape of organic chemistry. Its derivatives, collectively known as substituted benzoic acids, are compounds where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by other functional groups. openstax.orglibretexts.org These substitutions can dramatically alter the physical and chemical properties of the parent molecule. openstax.org

The nature and position of these substituents influence properties such as acidity, solubility, reactivity, and biological activity. openstax.orgacs.org For instance, electron-withdrawing groups generally increase the acidity of the carboxylic acid, while electron-donating groups tend to decrease it. openstax.orglibretexts.org This modulation of properties makes substituted benzoic acids valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials.

Classification and Structural Features of Diisopropylbenzoic Acid Isomers

Diisopropylbenzoic acids are a specific class of substituted benzoic acids characterized by the presence of two isopropyl groups attached to the benzene ring. The relative positions of these two isopropyl groups and the carboxylic acid group give rise to several structural isomers, each with unique properties.

The possible isomers are distinguished by the numbering of the carbon atoms on the benzene ring where the isopropyl groups are attached. Some of the common isomers include:

2,4-Diisopropylbenzoic acid

2,6-Diisopropylbenzoic acid sigmaaldrich.comnih.gov

3,5-Diisopropylbenzoic acid

The spatial arrangement of the bulky isopropyl groups significantly impacts the molecule's steric hindrance and electronic effects. For example, in 2,6-diisopropylbenzoic acid, the proximity of the two isopropyl groups to the carboxylic acid group creates significant steric hindrance, which can affect its reactivity. In contrast, the isomers with less steric crowding around the carboxylic acid group, such as 3,5-diisopropylbenzoic acid, may exhibit different chemical behaviors.

Rationale for Academic Investigation of 2,5-Diisopropylbenzoic Acid

The academic investigation into this compound and its isomers is driven by several factors. The unique substitution pattern of a 2,5-diisopropyl arrangement presents an interesting case for studying the interplay of steric and electronic effects on the reactivity and properties of a benzoic acid derivative.

Furthermore, substituted benzoic acids are often studied as precursors or intermediates in the synthesis of novel compounds with potential applications in various fields. For instance, some diisopropylbenzoic acid derivatives are investigated for their role in the synthesis of other organic compounds. Specifically, 2-hydroxy-3,5-diisopropylbenzoic acid has been synthesized and its crystal structure analyzed, indicating interest in its solid-state properties and potential as a building block for more complex structures. researchgate.netwiley.comiucr.org The study of such compounds contributes to a deeper understanding of structure-property relationships in organic chemistry.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 57988-33-7 chemshuttle.com |

| Molecular Formula | C13H18O2 chemshuttle.com |

| Molecular Weight | 206.285 g/mol chemshuttle.com |

| Purity | 95% chemshuttle.com |

| Storage | 2-8 °C chemshuttle.com |

| SMILES | C(C)(C)C1=C(C(=O)O)C=C(C=C1)C(C)C chemshuttle.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

57988-33-7 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28g/mol |

IUPAC Name |

2,5-di(propan-2-yl)benzoic acid |

InChI |

InChI=1S/C13H18O2/c1-8(2)10-5-6-11(9(3)4)12(7-10)13(14)15/h5-9H,1-4H3,(H,14,15) |

InChI Key |

BMTSOIOUIJOFJP-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=C(C=C1)C(C)C)C(=O)O |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(C)C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Diisopropylbenzoic Acid

Exploration of Regioselective Alkylation Strategies for Benzene (B151609) Carboxylic Acids

Regioselectivity is the cornerstone of synthesizing a specific isomer like 2,5-diisopropylbenzoic acid. The challenge lies in directing the bulky isopropyl groups to the desired ortho and meta positions relative to the carboxyl function.

Direct Friedel-Crafts alkylation of benzoic acid to produce this compound is inherently problematic. The deactivating, meta-directing nature of the carboxyl group favors substitution at the 3- and 5-positions. To circumvent this, strategic modifications are necessary. One common approach involves protecting the carboxylic acid, for instance, by converting it into a methyl ester. The resulting ester group is less deactivating, which can facilitate alkylation. Subsequent hydrolysis of the ester restores the carboxylic acid.

The choice of catalyst and alkylating agent is crucial. Typical Lewis acids like aluminum chloride (AlCl₃) are used to generate the isopropyl carbocation electrophile from reagents such as isopropyl chloride or isopropanol (B130326). adichemistry.commasterorganicchemistry.com The reaction mechanism involves the formation of a reactive complex between the Lewis acid and the alkylating agent, which is then attacked by the aromatic ring. masterorganicchemistry.com However, Friedel-Crafts alkylations are prone to issues like polyalkylation and carbocation rearrangements, which can lead to a mixture of isomers and reduce the yield of the target compound. adichemistry.comlibretexts.org

An alternative Friedel-Crafts strategy involves starting with a precursor that contains a powerful ortho-, para-directing group. For example, the alkylation of salicylic (B10762653) acid (2-hydroxybenzoic acid) with isopropanol in the presence of sulfuric acid yields 2-hydroxy-3,5-diisopropylbenzoic acid. prepchem.com Here, the hydroxyl group's strong directing effect overrides that of the carboxyl group, forcing the isopropyl groups into the desired positions relative to the hydroxyl group. While this produces a different final molecule, the principle could be adapted by using a starting material with a different ortho-, para-director that can later be converted into a carboxyl group.

Directed ortho-metalation (DoM) offers a powerful, regioselective alternative to classical electrophilic substitution. In this strategy, a directing group on the aromatic ring complexes with an organolithium reagent, promoting deprotonation at the adjacent ortho-position. The carboxylate group itself can serve as an effective DoM group. organic-chemistry.orgacs.org

The synthesis could be envisioned by treating a suitable benzoic acid derivative with a strong base like s-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78°C). organic-chemistry.orgacs.org This would generate a lithiated species at the ortho-position (C2). Quenching this organometallic intermediate with an isopropylating agent would install the first isopropyl group. A subsequent metalation and alkylation at the C5 position would be required to complete the synthesis, although achieving selectivity in the second step presents a significant challenge.

More contemporary methods utilize transition-metal catalysis. For instance, ruthenium-catalyzed hydroarylation can achieve regioselective C-H alkylation of benzoic acids at the ortho-position using olefins as the alkylating agent. nih.gov This carboxylate-directed C-H activation proceeds via a ruthenacycle intermediate, offering high selectivity for the 2-alkylated product. nih.gov Applying this sequentially or developing a one-pot di-alkylation protocol could provide a modern route to the target compound.

A highly logical and often utilized strategy involves constructing the di-isopropylbenzene core first and introducing the carboxylic acid group in the final step. This approach bypasses the difficulties associated with the directing effects of the carboxyl group during alkylation. The key challenge shifts to the regioselective synthesis of the precursor, 1,4-diisopropylbenzene (B50396), and then its selective carboxylation or the synthesis of an alternative precursor like 2,5-diisopropyltoluene.

For example, a common industrial synthesis for related isomers involves the oxidation of an alkyl side-chain on a pre-formed di-alkylated benzene ring. A plausible route to this compound would be the oxidation of 2,5-diisopropyltoluene using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under acidic conditions. This method's success is entirely dependent on the availability and synthesis of the 2,5-diisopropyltoluene precursor.

Alternatively, one could start with p-diisopropylbenzene and introduce the carboxylic acid group via formylation followed by oxidation, or through direct carboxylation methods, though achieving regioselectivity on the symmetrical starting material would be a critical hurdle to overcome.

Directed Ortho-Metalation and Carboxylation Routes

Precursor Selection and Reaction Optimization for this compound Synthesis

The yield and purity of the final product are heavily dependent on the choice of starting materials and the precise control of reaction conditions.

The rational selection of precursors is paramount for directing the synthesis towards the 2,5-isomer. The ideal starting material should possess functional groups that inherently favor the desired substitution pattern, thereby minimizing the formation of unwanted side products.

Below is a table outlining potential starting materials and the rationale for their use.

| Starting Material | Synthetic Rationale | Key Challenges |

| Benzoic Acid | Most direct starting point. | The -COOH group is a meta-director, making 2,5-substitution highly disfavored in standard Friedel-Crafts reactions. Requires protecting group strategies. |

| p-Isopropylbenzoic Acid | Introduces the second isopropyl group onto a monosubstituted ring. | The existing groups (-COOH and -isopropyl) have competing directing effects, likely leading to a mixture of isomers. |

| 1,4-Diisopropylbenzene | The di-isopropylated core is pre-formed. The final step is carboxylation. | Introducing a single carboxyl group regioselectively at the C1 position on a symmetrical ring is difficult. |

| 2,5-Diisopropyltoluene | The methyl group can be selectively oxidized to a carboxylic acid in the final step. | The primary challenge is the efficient and regioselective synthesis of this specific toluene (B28343) derivative. |

| Salicylic Acid | The -OH group is a powerful ortho-, para-director, potentially allowing for controlled di-isopropylation. | The product would be 2-hydroxy-3,5-diisopropylbenzoic acid, not the target compound. Requires subsequent removal of the hydroxyl group. prepchem.com |

The optimization of reaction parameters like solvent and temperature is critical for maximizing the yield and isomeric purity of this compound. These factors can significantly influence reaction kinetics and thermodynamic equilibria.

For Friedel-Crafts alkylations, nonpolar solvents are often preferred to stabilize the electrophilic intermediates. Temperature plays a dual role; while higher temperatures increase the reaction rate, they can also promote side reactions, such as polyalkylation or dealkylation/isomerization. For many di-alkylated products, elevated temperatures (e.g., 80–100°C) are used to favor the more thermodynamically stable isomer.

The table below summarizes the effects of reaction conditions, drawing on findings from the synthesis of structurally related diisopropylbenzoic acid isomers.

| Parameter | General Influence on Synthesis | Example from Related Syntheses |

| Solvent | Affects solubility of reagents and stability of intermediates. Nonpolar solvents like toluene can favor thermodynamic products in Friedel-Crafts reactions. In some cases, the presence of a co-solvent like water is crucial to prevent side reactions. researchgate.net | The synthesis of 2,4-diisopropylbenzoic acid favors nonpolar solvents like toluene or dichloromethane. For 4-hydroxy-3,5-diisopropylbenzoic acid, water was found to be essential to prevent the formation of ester by-products. researchgate.net |

| Temperature | Controls the balance between kinetic and thermodynamic products. Higher temperatures can overcome activation energy barriers but may lead to byproducts or isomerization. | For 4-hydroxy-3,5-diisopropylbenzoic acid, increasing the temperature from 60°C to 80°C reduced reaction time but risked forming tri-isopropyl byproducts. The optimal temperature was found to be 70°C. |

| Catalyst Loading | The amount of Lewis acid (e.g., AlCl₃) or protic acid (e.g., H₂SO₄) catalyst affects the rate of electrophile generation. Excess catalyst can lead to increased side reactions. | In the alkylation of p-hydroxybenzoic acid, the concentration of sulfuric acid is controlled to suppress over-alkylation. |

| Reaction Time | Must be optimized to ensure complete conversion of starting material without promoting the formation of degradation or secondary products. | In the synthesis of 4-hydroxy-3,5-diisopropylbenzoic acid, longer reaction times led to a decrease in yield due to the formation of by-products. researchgate.net |

By carefully selecting precursors and meticulously controlling these reaction variables, the synthesis can be guided toward the selective formation of this compound.

Design of Starting Materials for Targeted Isomer Formation

Purification Techniques for this compound and Isomeric Purity Control

The purification of diisopropylbenzoic acid isomers, including the 2,5-isomer, from a crude reaction mixture is critical to obtaining a product with the required specifications. The primary challenge lies in separating the desired isomer from other structural isomers (such as 2,4- and 3,5-diisopropylbenzoic acid) and other byproducts like mono-isopropylated or tri-isopropylated species. A multi-step purification strategy combining techniques like chromatography, recrystallization, and precipitation is often necessary.

Chromatographic techniques are powerful tools for separating closely related isomers that are difficult to separate by other means.

Preparative High-Performance Liquid Chromatography (HPLC): This technique is a scaled-up version of analytical HPLC used to purify and isolate compounds. shimadzu.com For the separation of aromatic acid isomers, reverse-phase chromatography is common, utilizing a non-polar stationary phase (like C18-silica) and a polar mobile phase. The mobile phase often consists of a mixture of water with solvents like acetonitrile (B52724) or methanol (B129727), with additives such as formic or acetic acid to suppress the ionization of the carboxylic acid group and achieve sharper peaks. shimadzu.com By carefully optimizing the mobile phase composition and gradient, it is possible to resolve different diisopropylbenzoic acid isomers. ku.edu.kwnih.gov The separated fractions containing the purified isomer are then collected. ku.edu.kw

Simulated Moving Bed (SMB) Chromatography: For large-scale industrial purification, SMB chromatography offers a continuous and highly efficient alternative to batch preparative HPLC. researchgate.net This technology simulates a counter-current movement between the mobile phase and the stationary phase, which enhances separation efficiency and productivity while reducing solvent consumption. researchgate.netorochem.com The SMB process involves a series of interconnected chromatography columns where inlet (feed and eluent) and outlet (extract and raffinate) ports are periodically shifted in the direction of the fluid flow. google.com Historically, SMB technology has been successfully applied to challenging isomer separations in the petrochemical industry, such as the separation of p-xylene (B151628) from other C8 isomers, making it a highly relevant advanced method for purifying diisopropylbenzoic acid isomers. orochem.comethz.ch

Recrystallization is a fundamental purification technique for crystalline solids, which relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures. mt.com

Fractional Crystallization: This method is particularly useful for separating isomers. rcprocess.se It exploits the often subtle differences in the solubility of isomers in a specific solvent. The crude mixture is dissolved in a minimum amount of a hot solvent, and as the solution cools, the least soluble isomer will crystallize out first, leaving the more soluble isomers in the mother liquor. sulzer.com The process can be repeated to improve purity. The choice of solvent is critical; for benzoic acid derivatives, solvent systems like ethanol/water or methanol/water are often effective. The solubility of ortho-substituted benzoic acids can differ significantly from their para- or meta-counterparts, which can be leveraged for separation. quora.com

Solvent/Anti-Solvent Precipitation: In this strategy, the crude product is dissolved in a solvent in which it is highly soluble. An "anti-solvent," in which the desired compound is insoluble, is then slowly added to the solution, causing the product to precipitate out while impurities remain dissolved. mt.com For instance, crude 4-hydroxy-3,5-diisopropylbenzoic acid can be purified by dissolving it in methanol and then precipitating it by adding chilled water. A similar approach could be adapted for this compound.

Slurry Washing: This involves suspending the crude, solid material in a solvent where the desired compound has very low solubility, but the impurities are soluble. Agitating this slurry allows the impurities to be washed away from the solid particles. An improved process for a related compound involves a slurry wash with a non-polar solvent like cyclohexane (B81311) to remove impurities effectively.

A summary of these purification strategies is presented below.

| Technique | Principle | Typical Solvents/Phases | Key Advantages | Primary Application |

| Preparative HPLC | Differential partitioning between a stationary and mobile phase. | Stationary: C18 silica (B1680970) gel. Mobile: Acetonitrile/Water or Methanol/Water with acid modifier. shimadzu.com | High resolution and purity. | Isolation of pure isomers for research or as analytical standards. |

| Simulated Moving Bed (SMB) | Continuous counter-current chromatographic separation. orochem.com | Adsorbents like zeolites or functionalized silica; various organic eluents. google.com | High throughput, reduced solvent use, continuous operation. | Large-scale industrial purification of isomers. |

| Fractional Crystallization | Difference in solubility of isomers at varying temperatures. rcprocess.se | Ethanol/water, methanol/water, toluene. | Cost-effective, scalable. | Bulk purification and primary separation of isomers. |

| Slurry Washing | Differential solubility of product versus impurities in a chosen solvent. | Non-polar solvents like cyclohexane or hexane. | Simple, removes specific soluble impurities. | Post-crystallization polishing step. |

Advanced Chromatographic Separation Methods for Isomeric Mixtures

Analogous Synthetic Routes from Related Diisopropylated Aromatic Precursors

While specific literature on the synthesis of this compound is limited, its synthesis can be projected through well-established reactions applied to analogous diisopropylated aromatic precursors. The primary challenge in these routes is achieving the correct regiochemistry and separating the desired 2,5-isomer from other products.

Route A: Oxidation of 2,5-Diisopropyltoluene A standard method for preparing aromatic carboxylic acids is the oxidation of an alkyl group (e.g., methyl) on the benzene ring. In this analogous route, 2,5-diisopropyltoluene would be the key precursor. This starting material could be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions to yield this compound. A significant challenge is the initial synthesis of 2,5-diisopropyltoluene, as the Friedel-Crafts alkylation of toluene with an isopropylating agent typically yields a mixture of isomers that must be separated.

Route B: Carboxylation of 1,4-Diisopropylbenzene via Grignard Reagent This classic and versatile method involves the formation of an organometallic intermediate. masterorganicchemistry.com The synthesis would begin with 1,4-diisopropylbenzene (p-diisopropylbenzene), which is a readily available chemical. nih.govsigmaaldrich.com

Halogenation: The precursor is first halogenated, for instance, via electrophilic aromatic bromination, to introduce a bromine atom onto the ring, ideally yielding 1-bromo-2,5-diisopropylbenzene. Controlling the position of bromination to favor the 2-position over the 3-position would be a key regiochemical challenge.

Grignard Formation & Carboxylation: The resulting aryl bromide is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent (2,5-diisopropylphenylmagnesium bromide). chemguide.co.uk This nucleophilic reagent is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup (e.g., with HCl or H₂SO₄) to protonate the carboxylate salt and yield this compound. brainly.com

Route C: Friedel-Crafts Acylation of 1,4-Diisopropylbenzene and Subsequent Oxidation An alternative to direct carboxylation is a two-step approach starting with 1,4-diisopropylbenzene.

Friedel-Crafts Acylation: The 1,4-diisopropylbenzene undergoes Friedel-Crafts acylation, for example, with acetyl chloride (CH₃COCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃). This would introduce an acetyl group onto the ring, forming 2-acetyl-1,4-diisopropylbenzene.

Oxidation: The methyl ketone can then be oxidized to a carboxylic acid. A common method for this transformation is the haloform reaction, where the ketone is treated with a basic solution of a halogen (e.g., NaOH and Br₂), which converts the acetyl group into a carboxylate that is subsequently acidified.

A comparison of these analogous synthetic strategies is outlined in the table below.

| Route | Key Precursor | Key Reagents | Reaction Steps | Potential Challenges |

| A: Oxidation | 2,5-Diisopropyltoluene | 1. KMnO₄ or CrO₃2. Acid (e.g., H₂SO₄) | Single-step conversion of methyl group to carboxylic acid. | Synthesis and purification of the 2,5-diisopropyltoluene precursor. |

| B: Grignard Carboxylation | 1,4-Diisopropylbenzene | 1. Br₂, FeBr₃ (for bromination)2. Mg, ether (for Grignard)3. CO₂ (solid)4. H₃O⁺ (acid workup) chemguide.co.ukbrainly.com | Multi-step process involving halogenation and organometallic intermediate. | Regiocontrol during the initial bromination step; strict anhydrous conditions required for Grignard reaction. |

| C: Acylation-Oxidation | 1,4-Diisopropylbenzene | 1. CH₃COCl, AlCl₃2. NaOH, Br₂ (Haloform)3. H₃O⁺ (acid workup) | Multi-step process involving acylation and oxidation. | Regiocontrol during Friedel-Crafts acylation; potential for side reactions. |

Advanced Spectroscopic and Spectrometric Characterization of 2,5 Diisopropylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis of Alkyl and Aromatic Protons/Carbons

The ¹H NMR spectrum of 2,5-Diisopropylbenzoic acid provides distinct signals for the aromatic and alkyl protons. The aromatic protons, due to their different electronic environments, exhibit unique chemical shifts. Similarly, the protons of the two isopropyl groups, while chemically equivalent to each other, show characteristic splitting patterns due to coupling with neighboring protons. The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the aromatic carbons are influenced by the positions of the isopropyl and carboxylic acid substituents. The carbonyl carbon of the carboxylic acid is characteristically found at a very downfield position.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl H | 12.0 - 13.0 (broad s) | - |

| Aromatic CH (position 3) | 7.4 - 7.6 (d) | 128.0 - 130.0 |

| Aromatic CH (position 4) | 7.2 - 7.4 (dd) | 125.0 - 127.0 |

| Aromatic CH (position 6) | 7.8 - 8.0 (d) | 132.0 - 134.0 |

| Isopropyl CH | 3.0 - 3.4 (septet) | 33.0 - 35.0 |

| Isopropyl CH₃ | 1.2 - 1.4 (d) | 23.0 - 25.0 |

| Carboxyl C | - | 170.0 - 175.0 |

| Aromatic C-COOH | - | 130.0 - 132.0 |

| Aromatic C-isopropyl (2) | - | 148.0 - 150.0 |

| Aromatic C-isopropyl (5) | - | 145.0 - 147.0 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity within the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the aromatic protons on adjacent carbons and between the methine and methyl protons within the isopropyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the aromatic CH signals in the ¹H spectrum would correlate to the corresponding aromatic carbon signals in the ¹³C spectrum.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy for Carboxyl Group Characterization

FTIR spectroscopy is particularly effective for identifying the carboxyl group in this compound. The O-H stretch of the carboxylic acid appears as a very broad band in the region of 3300-2500 cm⁻¹, a result of strong hydrogen bonding. The C=O (carbonyl) stretching vibration is observed as a strong, sharp peak typically between 1710 and 1680 cm⁻¹. Other characteristic bands include C-O stretching and O-H bending vibrations.

Raman Spectroscopy for Aromatic Ring Vibrations and Steric Conformation

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid | 3300-2500 (broad, strong) | Weak or not observed | O-H stretch |

| Carboxylic Acid | 1710-1680 (strong, sharp) | 1710-1680 (medium) | C=O stretch |

| Aromatic C-H | 3100-3000 (medium) | 3100-3000 (strong) | C-H stretch |

| Aromatic C=C | 1600-1450 (medium) | 1600-1580 (strong) | C=C stretch |

| Isopropyl C-H | 2970-2870 (strong) | 2970-2870 (strong) | C-H stretch |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is primarily used to confirm its molecular weight. The molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ would be observed at a mass-to-charge ratio corresponding to the molecular formula C₁₃H₁₈O₂. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

Furthermore, MS is an excellent tool for impurity profiling. By analyzing the mass spectrum for peaks other than the expected molecular ion, it is possible to identify and quantify potential impurities that may be present from the synthesis or degradation of the compound. This is crucial for ensuring the purity of the material for any subsequent use.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental formula of a compound by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy, typically within a few parts per million (ppm). bioanalysis-zone.comhilarispublisher.com This precision allows for the differentiation between compounds that may have the same nominal mass but differ in their elemental composition. bioanalysis-zone.com

For this compound, with the molecular formula C₁₃H₁₈O₂, the theoretical exact mass of the neutral molecule can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, and ¹⁶O). The protonated molecule, [M+H]⁺, is commonly observed in positive-ion mode electrospray ionization (ESI). Its theoretical m/z value provides a benchmark for experimental determination.

The calculated exact mass for the protonated molecule of this compound is 207.13796 Da. An experimental HRMS measurement would be expected to yield a value that deviates from the theoretical mass by less than 5 ppm, thus confirming the elemental composition with high confidence. For its isomer, 2,6-diisopropylbenzoic acid, the computed exact mass is 206.130679813 Da for the neutral molecule. nih.gov

Table 1: High-Resolution Mass Spectrometry Data for Protonated this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O₂ |

| Adduct | [M+H]⁺ |

| Theoretical Exact Mass (m/z) | 207.13796 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

In a typical MS/MS experiment using collision-induced dissociation (CID), the protonated molecular ion [M+H]⁺ of this compound (m/z 207.14) would be selected as the precursor ion. The fragmentation would likely proceed through several key pathways:

Loss of Water: A characteristic fragmentation for benzoic acids involves the neutral loss of water (H₂O; 18.01 Da), which can occur from the carboxylic acid group, leading to the formation of an acylium ion at m/z 189.13.

Loss of a Methyl Group: Fragmentation of an isopropyl group can occur via the loss of a methyl radical (•CH₃; 15.02 Da), resulting in a stable secondary carbocation. This would produce a fragment ion at m/z 192.12.

Loss of Propene (McLafferty Rearrangement): Isopropyl-substituted aromatic rings can undergo a McLafferty-type rearrangement, leading to the neutral loss of propene (C₃H₆; 42.08 Da). This would result in a fragment ion at m/z 165.06.

Decarboxylation: The loss of the carboxylic acid group as CO₂ (44.00 Da) and a hydrogen atom can occur, leading to the formation of a diisopropylphenyl cation at m/z 161.13.

Loss of Formic Acid: The complete loss of the carboxyl group as formic acid (HCOOH; 46.01 Da) can also be observed, yielding an ion at m/z 161.13.

The relative abundance of these fragment ions provides a fingerprint that can be used to identify the compound and distinguish it from its isomers. For instance, the fragmentation pattern of this compound would differ from that of 2,6- or 3,5-diisopropylbenzoic acid due to the different substitution pattern influencing the stability of the resulting fragment ions. nist.gov

Table 2: Proposed MS/MS Fragmentation Pathway for Protonated this compound ([C₁₃H₁₉O₂]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|---|

| 207.14 | 192.12 | 15.02 | •CH₃ | [M+H-CH₃]⁺ |

| 207.14 | 189.13 | 18.01 | H₂O | [M+H-H₂O]⁺ |

| 207.14 | 165.06 | 42.08 | C₃H₆ | [M+H-C₃H₆]⁺ |

Crystallographic Investigations of 2,5 Diisopropylbenzoic Acid

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides fundamental information about the molecule's structure and how it interacts with its neighbors. However, no such analysis has been published for 2,5-Diisopropylbenzoic acid.

Analysis of Molecular Conformation and Interatomic Distances

Without a solved crystal structure, there is no experimental data on the exact bond lengths, bond angles, and torsion angles within the this compound molecule. Such data is crucial for understanding the spatial arrangement of the isopropyl groups and the carboxylic acid moiety relative to the benzene (B151609) ring.

Identification and Characterization of Hydrogen Bonding Networks

Carboxylic acids commonly form strong hydrogen-bonded dimers in the solid state, a motif well-documented for benzoic acid itself. However, the specific hydrogen bonding networks, including the geometry and strength of these interactions in this compound, remain uncharacterized due to the lack of experimental crystallographic data.

Polymorphism and Crystal Engineering of this compound

The study of different crystalline forms and the design of new multi-component crystals are active areas of materials science. These investigations rely heavily on crystallographic data.

Investigation of Different Crystalline Forms and Their Stability

Polymorphism, the ability of a compound to exist in more than one crystal structure, has not been investigated for this compound. There are no reports on the existence of different polymorphs or studies concerning their relative thermodynamic stability.

Rational Design of Co-crystals and Salts

Crystal engineering involves the design of crystalline materials with desired properties by controlling intermolecular interactions. The rational design of co-crystals or salts of this compound has not been explored in the available literature. Such studies would require a fundamental understanding of its own crystal structure and hydrogen bonding capabilities, which is currently absent.

Theoretical and Computational Chemistry of 2,5 Diisopropylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. openaccessjournals.com It is a widely used tool for predicting molecular properties such as geometries, energies, and reactivity. For 2,5-Diisopropylbenzoic acid, DFT calculations would provide a fundamental understanding of its electronic behavior.

DFT calculations can determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

Furthermore, DFT can be used to calculate the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show a high negative potential around the carboxylic acid's oxygen atoms and a more complex potential landscape across the aromatic ring and isopropyl groups.

Natural Bond Orbital (NBO) analysis is another technique that can be employed to understand charge distribution by providing a localized picture of bonding. While specific data for this compound is not published, a hypothetical NBO analysis would quantify the charges on each atom.

Illustrative Data Table: Hypothetical NBO Charges for this compound (Note: The following data is for illustrative purposes only and does not represent actual calculated values.)

| Atom | Hypothetical NBO Charge (e) |

|---|---|

| O (carbonyl) | -0.650 |

| O (hydroxyl) | -0.700 |

| C (carbonyl) | +0.550 |

| C1 (ring, attached to COOH) | +0.150 |

| C2 (ring, attached to isopropyl) | -0.100 |

| C5 (ring, attached to isopropyl) | -0.120 |

The presence of two bulky isopropyl groups and a carboxylic acid group on the benzene (B151609) ring of this compound suggests the existence of multiple rotational isomers (conformers). Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, which correspond to energy minima on the potential energy surface.

Computational methods can systematically rotate the flexible bonds—specifically the C-C bonds of the isopropyl groups and the C-COOH bond—to map the potential energy surface. This process identifies the lowest energy conformers, which are the most likely to be populated at a given temperature. The relative energies of these conformers determine their equilibrium populations. For this compound, key dihedral angles to consider would be the orientation of the carboxylic acid group relative to the benzene ring and the rotation of the two isopropyl groups. Steric hindrance between the substituents would play a major role in determining the preferred conformations.

Illustrative Data Table: Hypothetical Relative Energies of this compound Conformers (Note: The following data is for illustrative purposes only and does not represent actual calculated values.)

| Conformer | Dihedral Angle (C2-C1-C=O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | ~15° | 0.00 | 75.3 |

| 2 | ~165° | 1.25 | 14.1 |

| 3 | ~90° | 2.50 | 10.6 |

Prediction of Molecular Orbitals and Charge Distribution

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent). nih.gov

For this compound, MD simulations could be used to:

Explore the conformational space and the transitions between different energy minima. plos.org

Simulate its behavior in different solvents to understand solvation effects and solubility.

Study its aggregation behavior at higher concentrations.

Investigate its interaction with other molecules or surfaces, which is crucial for applications in materials science or as a precursor in chemical synthesis.

The simulations would track the positions and velocities of all atoms in the system, allowing for the calculation of various properties as a function of time.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, theoretical spectra can be calculated using appropriate computational methods.

NMR Spectroscopy: DFT calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for each atom in the molecule. These predictions are highly sensitive to the molecular geometry, and by averaging the shifts over the lowest energy conformers (weighted by their Boltzmann population), a more accurate prediction can be achieved. Comparing these predicted spectra with experimental data can help to confirm the structure and major conformations of the molecule in solution. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed from the vibrational frequencies and intensities calculated using DFT. Each vibrational mode corresponds to a specific motion of the atoms (e.g., stretching, bending), and the calculated spectrum can be compared with an experimental IR spectrum to identify characteristic peaks and confirm the presence of specific functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. This would provide information on the wavelengths of maximum absorption (λmax) for this compound.

Chemical Reactivity and Derivatization of 2,5 Diisopropylbenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. uomustansiriyah.edu.iq The outcome of such reactions on 2,5-diisopropylbenzoic acid is directed by the electronic and steric properties of the existing substituents. The carboxylic acid (-COOH) is a deactivating group, meaning it slows down the rate of EAS and directs incoming electrophiles to the meta positions (positions 3 and 5 relative to the carboxyl group). Conversely, the isopropyl groups are activating and direct incoming electrophiles to the ortho and para positions.

In the case of this compound, the directing effects are as follows:

The carboxylic acid at C1 directs to C3 and C5.

The isopropyl group at C2 directs to C4 and C6.

The isopropyl group at C5 directs to C4 and C6.

Combining these effects, position 4 is strongly activated by both isopropyl groups, while position 6 is also activated. Position 3 is targeted by the carboxylic acid's directing effect. However, steric hindrance from the bulky isopropyl groups at C2 and C5 significantly impacts the accessibility of positions 3 and 6. Therefore, electrophilic attack is most likely to occur at the less sterically hindered C4 position.

Nitration and halogenation are classic electrophilic aromatic substitution reactions. While specific studies detailing the nitration and halogenation of this compound are not extensively documented in public literature, the probable outcomes can be predicted based on established chemical principles.

Nitration: The nitration of an aromatic ring is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). For benzoic acid, this reaction yields primarily 3-nitrobenzoic acid because the carboxylic acid group is a meta-director. truman.edu In this compound, the combined activating and directing influence of the two isopropyl groups would compete with the deactivating, meta-directing carboxylic acid. Given the steric hindrance around positions 3 and 6, the most probable product would be 4-nitro-2,5-diisopropylbenzoic acid .

Halogenation: Halogenation with bromine (Br₂) or chlorine (Cl₂) typically requires a Lewis acid catalyst. Similar to nitration, the substitution pattern is dictated by the existing groups. The reaction would likely yield the 4-halo-substituted product, such as 4-bromo-2,5-diisopropylbenzoic acid , due to the strong activation at this position and reduced steric hindrance compared to other sites.

A summary of these predicted reactions is presented below.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2,5-diisopropylbenzoic acid |

| Bromination | Br₂, FeBr₃ | 4-Bromo-2,5-diisopropylbenzoic acid |

| Chlorination | Cl₂, AlCl₃ | 4-Chloro-2,5-diisopropylbenzoic acid |

This table is based on predicted outcomes derived from general principles of electrophilic aromatic substitution.

Sulfonation: This reaction typically involves treatment with fuming sulfuric acid (H₂SO₄ with dissolved SO₃). It is a reversible process, and the position of substitution is sensitive to reaction conditions. As with other EAS reactions on this molecule, the sulfonic acid group (-SO₃H) is expected to add at the C4 position, yielding 4-sulfo-2,5-diisopropylbenzoic acid .

Acylation: Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This reaction is generally less susceptible to polysubstitution because the introduced acyl group is deactivating. For this compound, acylation is predicted to occur at the C4 position. For instance, reaction with acetyl chloride (CH₃COCl) and aluminum chloride (AlCl₃) would be expected to produce 4-acetyl-2,5-diisopropylbenzoic acid .

Nitration and Halogenation Studies

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into a variety of other functionalities, including esters, amides, acid halides, and alcohols.

Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This reversible reaction, known as the Fischer esterification, is a common and effective method for preparing esters. masterorganicchemistry.com The reaction of this compound with a primary or secondary alcohol under acidic conditions (e.g., using sulfuric acid or hydrochloric acid as a catalyst) yields the corresponding ester derivative. To favor ester formation, an excess of the alcohol is typically used, or water is removed as it forms. masterorganicchemistry.com

Some potential ester derivatives are listed in the table below.

| Alcohol | Ester Product Name |

| Methanol (B129727) | Methyl 2,5-diisopropylbenzoate |

| Ethanol | Ethyl 2,5-diisopropylbenzoate |

| Isopropanol (B130326) | Isopropyl 2,5-diisopropylbenzoate |

| Benzyl (B1604629) Alcohol | Benzyl 2,5-diisopropylbenzoate |

The conversion of a carboxylic acid to an amide can be achieved through several methods. A direct reaction between this compound and an amine is possible but often requires high temperatures to proceed. chemistrysteps.com A more common and milder approach involves a two-step process. First, the carboxylic acid is converted to a more reactive intermediate, the acid halide. libretexts.org

Acid Halide Formation: this compound can be converted to 2,5-diisopropylbenzoyl chloride by reacting it with thionyl chloride (SOCl₂). libretexts.org Similarly, reaction with phosphorus tribromide (PBr₃) would yield the corresponding acid bromide.

Amidation: The resulting acid halide readily reacts with ammonia (B1221849) or a primary or secondary amine in a process called aminolysis to form the corresponding amide. libretexts.orglibretexts.org For example, reacting 2,5-diisopropylbenzoyl chloride with ammonia would produce 2,5-diisopropylbenzamide . chemsrc.com Alternatively, amide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the direct formation of an amide from the carboxylic acid and an amine under milder conditions. chemistrysteps.comluxembourg-bio.comfishersci.co.uk

| Reaction Type | Reactants | Product |

| Acid Chloride Formation | This compound + SOCl₂ | 2,5-Diisopropylbenzoyl chloride |

| Amide Formation | 2,5-Diisopropylbenzoyl chloride + Ammonia (NH₃) | 2,5-Diisopropylbenzamide |

| Amide Formation | 2,5-Diisopropylbenzoyl chloride + Methylamine | N-Methyl-2,5-diisopropylbenzamide |

| Direct Amidation | This compound + Amine + DCC | Corresponding Amide |

Reduction: The carboxylic acid functional group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. libretexts.org The reaction of this compound with LiAlH₄, followed by an aqueous workup, would yield (2,5-diisopropylphenyl)methanol .

Oxidation: The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation. The term "oxidation" in the context of substituted benzoic acids may refer to reactions involving the aromatic ring or the alkyl side chains rather than the carboxyl group itself. For instance, under harsh oxidative conditions, the entire molecule could undergo degradation. Decarboxylation, the removal of the -COOH group, can occur under specific conditions but is not an oxidation of the carboxyl function itself.

Stereochemical Considerations in Reactions of this compound

Currently, specific research detailing the stereochemical aspects of reactions directly involving the isopropyl groups of this compound is not available in the public domain. Chemical literature primarily focuses on reactions involving the carboxylic acid group or the aromatic ring, such as esterification, reduction of the carboxylic acid, or electrophilic aromatic substitution.

The isopropyl groups on the benzene ring are generally considered sterically bulky and relatively unreactive under typical derivatization conditions that target the acid or aromatic functionalities. Reactions that would create a chiral center within the isopropyl group itself (for example, by selective hydroxylation or other functionalization of one of the methyl groups) are highly specialized and have not been specifically reported for this compound.

In the broader context of organic chemistry, achieving stereoselectivity at a C-H bond of an unactivated alkyl group, such as those in an isopropyl substituent, is a significant challenge. It typically requires advanced catalytic systems, often involving transition metals or enzymes, that can precisely control the three-dimensional orientation of the substrate and reagents.

While general principles of stereoselectivity in reactions on substituted benzenes are well-established, these almost exclusively pertain to the regioselectivity of attack on the aromatic ring (ortho, meta, para) or to reactions of other functional groups attached to the ring. For instance, the steric hindrance provided by the two isopropyl groups in this compound would be expected to influence the approach of reagents to the adjacent positions on the aromatic ring and to the carboxylic acid group. However, this does not constitute a stereochemical reaction of the isopropyl groups themselves.

Future research may explore the selective functionalization of the C-H bonds within the isopropyl groups of this compound, potentially leading to the synthesis of novel chiral derivatives. Such studies would likely employ cutting-edge methodologies in catalytic asymmetric C-H activation. Until such research is published, a detailed discussion on the stereochemical aspects of reactions involving the isopropyl groups of this specific compound remains speculative.

Applications of 2,5 Diisopropylbenzoic Acid in Organic Synthesis and Materials Science

Role as a Building Block for Complex Organic Molecules

The utility of a molecule in the synthesis of more complex structures is a cornerstone of modern organic chemistry. Substituted benzoic acids, in particular, serve as versatile intermediates in a variety of synthetic transformations.

Precursor in Multistep Synthesis Pathways

While specific, documented multistep syntheses employing 2,5-diisopropylbenzoic acid as a key intermediate are not extensively reported in mainstream chemical literature, its structural motifs suggest potential applications. The carboxylic acid functionality allows for a range of classical transformations, including conversion to acid chlorides, esters, amides, and alcohols. These functional group interconversions are fundamental steps in the construction of larger, more complex molecular frameworks.

The presence of two isopropyl groups on the aromatic ring imparts significant steric bulk. This steric hindrance can be strategically employed to direct reactions at other sites of a molecule or to influence the conformational preferences of the final product. For instance, in the synthesis of targeted pharmaceutical compounds or specialized organic materials, the 2,5-diisopropylphenyl moiety could be incorporated to fine-tune the molecule's three-dimensional structure and, consequently, its biological activity or material properties.

A general synthetic pathway could involve the initial activation of the carboxylic acid, for example, by conversion to its corresponding acid chloride. This highly reactive intermediate can then undergo nucleophilic acyl substitution with a variety of nucleophiles to form a diverse array of derivatives.

| Starting Material | Reagent | Product Functional Group | Potential Application |

| This compound | Thionyl chloride (SOCl₂) | Acid Chloride | Acylation reactions |

| This compound | Alcohol (R-OH), Acid catalyst | Ester | Fragrances, Plasticizers |

| This compound | Amine (R-NH₂), Coupling agent | Amide | Pharmaceutical intermediates |

| This compound | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Precursor for other functional groups |

This table represents fundamental organic transformations and potential applications derived from the structure of this compound.

Ligand Precursor for Organometallic Catalysis (Hypothetical)

The field of organometallic catalysis often relies on ligands that can modulate the electronic and steric properties of a metal center, thereby controlling the catalyst's activity and selectivity. mdpi.com Benzoic acid derivatives can serve as precursors to ligands for a variety of metal-catalyzed reactions.

Hypothetically, this compound could be utilized as a precursor for the synthesis of bulky ligands. The steric hindrance provided by the two isopropyl groups could create a specific coordination environment around a metal center, potentially leading to unique catalytic properties. For example, phosphine (B1218219) ligands derived from the 2,5-diisopropylphenyl scaffold could be synthesized. The steric bulk of such ligands can influence the coordination number of the metal, the stability of catalytic intermediates, and the stereoselectivity of the catalyzed reaction. mdpi.com

The synthesis of a hypothetical phosphine ligand could proceed via the reduction of this compound to the corresponding benzyl (B1604629) alcohol, followed by conversion to a benzyl halide, and subsequent reaction with a phosphine source.

Hypothetical Ligand Synthesis and Properties:

| Ligand Type | Potential Metal Complex | Potential Catalytic Application | Key Feature Conferred by 2,5-Diisopropylphenyl Group |

| Phosphine | Palladium, Rhodium, Nickel | Cross-coupling reactions, Hydrogenation | Steric bulk influencing catalyst stability and selectivity |

| N-Heterocyclic Carbene (NHC) | Ruthenium, Gold, Palladium | Olefin metathesis, C-H activation | Steric protection of the carbene carbon, enhancing catalyst longevity |

This table outlines a hypothetical scenario for the use of this compound as a ligand precursor, drawing parallels from established principles in organometallic catalysis.

Potential in Polymer Synthesis and Functional Materials (Extrapolated from related isomers)

The properties of polymers are intrinsically linked to the structure of their monomeric units. The incorporation of bulky side groups can significantly influence the physical and mechanical properties of the resulting polymer. While direct polymerization of this compound is not widely documented, its structural features, when compared to its isomers, suggest potential applications in materials science.

Monomer or Co-monomer in Polymeric Systems

This compound could potentially be used as a monomer in polycondensation reactions. For instance, it could be reacted with a diol to form a polyester. The resulting polymer would feature the bulky 2,5-diisopropylphenyl group as a repeating unit along the polymer backbone.

In a copolyester, this compound could be incorporated alongside other dicarboxylic acids to tailor the properties of the final material. The introduction of the non-planar, bulky diisopropylphenyl groups would likely disrupt chain packing and reduce crystallinity, leading to a more amorphous polymer with potentially altered solubility and thermal properties.

Influence of Steric Bulk on Material Properties

The steric hindrance imparted by the 2,5-diisopropylphenyl group is expected to have a profound effect on the properties of any polymer into which it is incorporated. The bulky nature of the isopropyl groups would likely increase the polymer's glass transition temperature (Tg) by restricting the rotational freedom of the polymer chains.

Furthermore, the introduction of such bulky groups can create a significant amount of free volume within the polymer matrix. This could lead to materials with enhanced gas permeability, a desirable property for applications such as gas separation membranes. The steric bulk would also be expected to decrease the intermolecular forces between polymer chains, which could affect the material's tensile strength and modulus. The disruption of regular chain packing would likely lead to a decrease in crystallinity, resulting in a more transparent material.

Expected Influence of the 2,5-Diisopropylphenyl Group on Polymer Properties:

| Polymer Property | Expected Effect | Rationale |

| Glass Transition Temperature (Tg) | Increase | Restricted chain mobility due to steric hindrance. |

| Crystallinity | Decrease | Disruption of regular polymer chain packing. |

| Solubility | Increase in organic solvents | Reduced intermolecular forces and crystallinity. |

| Gas Permeability | Increase | Increased free volume due to inefficient chain packing. |

| Thermal Stability | Potentially enhanced | The bulky groups may shield the polymer backbone from thermal degradation. |

This table is an extrapolation based on established principles of polymer science and the known effects of sterically demanding monomers on polymer properties.

Supramolecular Assemblies Involving 2,5 Diisopropylbenzoic Acid

Design and Synthesis of Hydrogen-Bonded Self-Assemblies

The design of supramolecular structures using 2,5-diisopropylbenzoic acid relies on the predictable and directional nature of hydrogen bonds. The carboxylic acid moiety is a powerful functional group for directing self-assembly, capable of acting as both a hydrogen bond donor and acceptor.

Carboxylic Acid Dimerization and Network Formation

A fundamental and highly stable motif in the self-assembly of carboxylic acids is the formation of cyclic dimers. In this arrangement, two molecules of this compound would associate through a pair of O-H···O hydrogen bonds between their carboxyl groups, forming a robust eight-membered ring structure known as the R₂(2)(8) graph set motif. This dimerization effectively doubles the molecular weight of the species in the vapor state or when dissolved in non-polar organic solvents. mdpi.com

While crystal structure data for this compound itself is not prominently available, the structural analysis of the closely related 2-Hydroxy-3,5-diisopropylbenzoic acid provides significant insight into the expected behavior. In its crystal structure, molecules readily form hydrogen-bonded dimers. iucr.orgresearchgate.netwiley.com The crystal system is triclinic with a P-1 space group, and it features three independent molecules in the asymmetric unit. iucr.orgresearchgate.net Two of these molecules pair up to form a hydrogen-bonded dimer, while the third molecule forms a centrosymmetric dimer with a symmetry-equivalent molecule. iucr.orgresearchgate.netwiley.com This demonstrates the strong tendency of the carboxyl group, even when influenced by other substituents like hydroxyl and bulky isopropyl groups, to form these characteristic dimer synthons which then constitute the primary building blocks of the larger crystalline network. acs.org

Table 1: Crystallographic Data for 2-Hydroxy-3,5-diisopropylbenzoic acid iucr.org This interactive table provides key parameters from the single-crystal X-ray diffraction study.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₈O₃ |

| Molecular Weight (Mr) | 222.27 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.2545 (7) |

| b (Å) | 14.7627 (13) |

| c (Å) | 15.2767 (12) |

| α (°) | 72.823 (7) |

| β (°) | 78.217 (6) |

| γ (°) | 76.792 (7) |

| Volume (V) (ų) | 1920.2 (3) |

| Z (molecules/cell) | 6 |

| Temperature (K) | 173 (2) |

Theoretical studies on substituted benzoic acid dimers confirm that the formation of these cyclic structures is an exothermic process, with electron-releasing groups on the phenyl ring leading to more stable hydrogen bonds. researchgate.net These dimer units can then further assemble into extended one-dimensional chains or two-dimensional sheets through weaker intermolecular interactions. acs.org

Interactions with Complementary Hydrogen Bond Donors/Acceptors

Beyond self-dimerization, the carboxylic acid group of this compound is an excellent candidate for forming co-crystals through hydrogen bonding with other complementary molecules. rsc.orgmdpi.com The hydroxyl group of the acid acts as a hydrogen bond donor, while the carbonyl oxygen serves as a potent hydrogen bond acceptor. This allows for the rational design of multi-component assemblies with tailored structures and properties. mdpi.com

Notable interactions include those with nitrogen-containing heterocyclic compounds, such as pyridines and pyrazines. In these cases, a strong O-H···N hydrogen bond is expected to form between the carboxylic acid and the basic nitrogen atom of the heterocycle. rsc.org Studies on similar systems, like 3-hydroxybenzoic acid with pterin (B48896) receptors or nitro-substituted benzoic acids with isonipecotamide, reveal the formation of robust, extended networks driven by these acid-base interactions. rsc.orgnih.gov These interactions can lead to the formation of one-, two-, or even three-dimensional hydrogen-bonded structures. nih.gov

The interaction can be further tuned by the basicity of the acceptor molecule. With a sufficiently basic partner, proton transfer can occur, leading to the formation of a salt featuring a charge-assisted hydrogen bond (N⁺-H···O⁻). This type of interaction is significantly stronger than a neutral hydrogen bond and is a powerful tool in crystal engineering. For instance, co-crystals between 2,3,5,6-tetrafluorobenzoic acid and 2-aminopyrazines exhibit this strong, charge-assisted cyclic hydrogen-bonded motif. nih.gov

Table 2: Potential Hydrogen-Bonding Interactions with this compound This interactive table outlines expected hydrogen-bonding patterns with complementary functional groups.

| Functional Group of Co-former | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Expected Interaction Motif |

| Pyridine | Acid O-H | Pyridine N | O-H···N (Acid-Pyridine Heterosynthon) |

| Amide | Acid O-H | Amide C=O | O-H···O |

| Amine | Acid O-H | Amine N | O-H···N or N⁺-H···O⁻ (Salt formation) |

| Another Carboxylic Acid | Acid O-H | Acid C=O | O-H···O (Acid-Acid Homodimer) |

Construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) (Extrapolated)

The principles of molecular self-assembly can be extended from hydrogen-bonded networks to the construction of more robust, porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Coordination Chemistry with Metal Ions

Metal-Organic Frameworks are crystalline materials constructed from metal ions or clusters, known as secondary building units (SBUs), linked together by organic molecules (linkers). oup.com The deprotonated form of this compound (2,5-diisopropylbenzoate) is well-suited to act as a linker in MOF synthesis. The carboxylate group can coordinate to a variety of metal ions (e.g., Zn(II), Cu(II), Zr(IV)) in a monodentate or, more commonly, a bidentate fashion. rsc.orgwpi.edunih.gov

The use of benzoic acid derivatives as modulators in MOF synthesis, particularly for robust zirconium-based frameworks like UiO-66, is a well-established technique to control crystal size and introduce defects. rsc.orgunito.itnih.gov This demonstrates the strong affinity of the benzoate (B1203000) group for metal SBUs. By acting as a primary linker, 2,5-diisopropylbenzoate could be used to synthesize novel MOF structures. For example, two carboxylate linkers can coordinate with two copper ions to form the ubiquitous paddlewheel SBU, [Cu₂(O₂CR)₄], which can then extend into a 3D porous network. The bulky isopropyl groups would project into the resulting pores, directly influencing the framework's properties. researchgate.net

Porosity and Host-Guest Interactions in Framework Structures

The incorporation of this compound as a linker in a MOF would directly impact the resulting framework's porosity and potential for host-guest interactions. The significant steric bulk of the two isopropyl groups would prevent the formation of densely packed structures, likely leading to a porous material. tcd.ie These bulky, non-polar groups would line the walls of the pores, creating a hydrophobic environment. rsc.org Such a framework could exhibit selective adsorption of non-polar guest molecules over polar ones, making it potentially useful for separations or as a host for specific chemical reactions. wpi.edu The size and shape of the pores would be dictated by the length of the linker and the geometry of the metal SBU.

While MOFs are built on metal-ligand coordination, Covalent Organic Frameworks (COFs) are an analogous class of porous crystalline polymers constructed exclusively from light elements (C, O, N, B) linked by strong covalent bonds. alfa-chemistry.com To be used in COF synthesis, a molecule typically needs at least two reactive sites to enable polymerization (e.g., amine, aldehyde, boronic acid). alfa-chemistry.comacs.org While this compound itself is not a direct precursor for common COF linkages, it could be chemically modified into a suitable linker. For example, converting the carboxylic acid to an amine or attaching additional functional groups would enable its participation in the formation of highly stable imine- or boronate-ester-linked frameworks. The steric hindrance from the isopropyl groups could play a role in the crystallization process and the final particle morphology. rsc.org A hypothetical COF built from such a linker would also feature pores decorated with isopropyl groups, imparting a hydrophobic character suitable for specific host-guest applications. nih.gov

Table 3: Extrapolated Properties of a Hypothetical MOF Using 2,5-Diisopropylbenzoate Linker This interactive table summarizes the potential characteristics and applications of a framework built with this linker.

| Property | Description |

| Linker | 2,5-diisopropylbenzoate |

| Potential Metal Ions | Zn(II), Cu(II), Cd(II), Zr(IV) acs.org |

| Possible SBU | Dinuclear paddlewheel (e.g., [M₂(O₂CR)₄]), Mononuclear clusters |

| Potential Pore Character | Hydrophobic due to the presence of isopropyl groups lining the pore walls. Pore size would be influenced by the steric bulk of the isopropyl groups. tcd.iersc.org |

| Potential Host-Guest Chemistry | Selective adsorption of non-polar organic molecules. wpi.edu Potential for catalysis or use as a nanoreactor for reactions involving hydrophobic substrates. chemrxiv.org |

| Potential Applications | Gas separation, storage of small organic molecules, heterogeneous catalysis. oup.com |

Future Research Perspectives for 2,5 Diisopropylbenzoic Acid

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of diisopropylbenzoic acid isomers often relies on traditional methods like Friedel-Crafts alkylation. For instance, the synthesis of 4-hydroxy-3,5-diisopropylbenzoic acid involves the Friedel-Crafts di-isopropylation of p-hydroxybenzoic acid. researchgate.netevitachem.comgoogle.comsmolecule.com While effective, these methods can involve harsh catalysts and produce significant waste. A key future direction is the development of novel, more sustainable synthetic routes for 2,5-Diisopropylbenzoic acid.

Future research should focus on:

Greener Catalysts: Investigating the use of solid acid catalysts or other environmentally benign catalytic systems to replace traditional Lewis acids like aluminum chloride. evitachem.com

Continuous-Flow Synthesis: Adapting synthesis to continuous-flow protocols. This technology has shown promise for related compounds like propofol (B549288) (derived from 4-hydroxy-3,5-diisopropylbenzoic acid), offering improved efficiency, safety, and scalability with reduced waste. researchgate.net Research into a machine-assisted continuous flow synthesis for propofol from its precursor highlights the potential for high yields and purity. researchgate.netresearchgate.net

Alternative Alkylating Agents: Exploring less hazardous alkylating agents and solvent systems. The principles of green chemistry encourage the use of biodegradable solvents or even solvent-free reaction conditions where possible. nih.gov

Mechanochemical and Sonochemical Methods: Investigating physical methods such as mechanosynthesis or ultrasound-assisted synthesis, which can accelerate reactions and reduce the need for hazardous solvents. nih.gov

By focusing on these green chemistry principles, the synthesis of this compound can become more efficient, cost-effective, and environmentally friendly, opening avenues for its larger-scale application.

Deeper Investigation into Its Role in Supramolecular Chemistry and Crystal Engineering

The arrangement of molecules in the solid state dictates their physical properties. Benzoic acid and its derivatives are cornerstone molecules in the study of supramolecular assembly, often forming predictable hydrogen-bonded dimers. iucr.org Research on the related compound, 2-hydroxy-3,5-diisopropylbenzoic acid, reveals complex crystal structures where molecules form hydrogen-bonded dimers, and in some cases, one molecule forms a centrosymmetric dimer while others form a different dimer within the same asymmetric unit. iucr.orgresearchgate.net

For this compound, a deeper investigation into its crystal engineering and supramolecular chemistry is a promising research frontier. Key areas of focus would include:

Crystal Structure Analysis: Determining the single-crystal X-ray structure of this compound to understand its packing arrangement and intermolecular interactions. Unlike its hydroxylated cousin, it lacks the phenolic hydroxyl group, which will fundamentally alter the hydrogen-bonding motifs.

Co-crystallization Studies: Exploring the formation of co-crystals with other molecules (co-formers). This can be used to tune the physical properties of the solid material, such as solubility and melting point. The sterically bulky isopropyl groups could lead to the formation of interesting and potentially useful inclusion complexes or layered structures.

Influence on Network Formation: Using this compound as a ligand or synthon in the construction of metal-organic frameworks (MOFs) or coordination polymers. The specific steric and electronic profile of the 2,5-isomer could direct the assembly of novel multidimensional networks. researchgate.net

Understanding how the positioning of the isopropyl groups influences molecular self-assembly will provide valuable insights for designing new crystalline materials with tailored properties.

Unexplored Applications in Catalysis or Advanced Materials

The structural features of this compound—a rigid aromatic core with bulky, lipophilic isopropyl groups—suggest its potential utility in materials science and catalysis. Isomers of diisopropylbenzoic acid are already used in polymer synthesis and as precursors for functional materials where the isopropyl groups can enhance properties like thermal stability.

Future research should explore:

Polymer and Resin Production: Investigating the use of this compound as a monomer or an additive in the synthesis of advanced polymers. Its specific structure might impart unique characteristics regarding thermal resistance, solubility, or mechanical strength.

Liquid Crystals: Assessing the potential of this compound derivatives in the formulation of liquid crystals. The bulky isopropyl groups in the 2,6-isomer are known to enhance thermal stability in such materials, a property that could be shared or modified by the 2,5-substitution pattern.

Ligand Development for Catalysis: Synthesizing metal complexes using this compound as a ligand. The steric hindrance provided by the isopropyl groups could influence the coordination environment around a metal center, potentially leading to catalysts with unique selectivity or activity in organic transformations.

The exploration of this compound as a building block for advanced materials remains a largely uncharted area with significant potential for innovation.

Interdisciplinary Research with Other Scientific Fields

The application of benzoic acid derivatives frequently extends beyond pure chemistry into interdisciplinary fields like pharmacology and agriculture. For example, 4-hydroxy-3,5-diisopropylbenzoic acid is a key intermediate in the synthesis of the widely used anesthetic, propofol. evitachem.comgoogle.comsmolecule.com Furthermore, derivatives of 2-hydroxy-3,5-diisopropylbenzoic acid have been synthesized and investigated as chemical probes for activating nuclear receptors, indicating their potential in drug discovery. nih.govplos.org

Future interdisciplinary research involving this compound could include:

Pharmaceutical and Medicinal Chemistry: Using the 2,5-diisopropylbenzoyl scaffold to design and synthesize new molecules with potential biological activity. Its unique lipophilicity and steric profile could be exploited to target specific enzymes or receptors.

Agrochemicals: Exploring its role as an intermediate in the synthesis of new pesticides or herbicides, an area where other benzoic acid derivatives have found use. evitachem.com

Life Sciences: Employing this compound as a model compound to study metabolic pathways or enzyme inhibition, leveraging the knowledge gained from related isomers.

Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be crucial to fully explore and realize the potential of this compound in these applied scientific domains.

Q & A

Q. What are the recommended synthetic routes for 2,5-diisopropylbenzoic acid, and how can reaction conditions be optimized?

Synthesis of this compound can be approached via Friedel-Crafts alkylation of benzoic acid derivatives using isopropyl halides or alcohols in the presence of Lewis acids (e.g., AlCl₃). Optimization involves tuning solvent polarity (e.g., dichloromethane or toluene) and temperature (80–120°C) to enhance regioselectivity at the 2,5-positions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the target compound. Kinetic studies on analogous systems suggest monitoring by TLC and GC-MS for intermediate tracking .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- NMR : <sup>1</sup>H NMR should show distinct aromatic proton splitting (meta-substitution pattern) and isopropyl group signals (doublet of septets for CH(CH₃)₂). <sup>13</sup>C NMR will confirm carbonyl (COOH) and quaternary carbons.

- IR : A strong O-H stretch (~2500–3000 cm⁻¹) for COOH and C=O stretch (~1680 cm⁻¹).

- MS : Molecular ion peak at m/z 236 (C₁₃H₁₈O₂) with fragmentation patterns reflecting isopropyl loss.

Refer to NIST spectral databases for validation .

Q. What solubility characteristics are expected for this compound, and how do substituents influence hydrophobicity?

The diisopropyl groups increase hydrophobicity, leading to low aqueous solubility. Hansen solubility parameters (δD, δP, δH) can predict compatibility with organic solvents (e.g., DMSO, THF). Experimental determination via shake-flask methods in solvents like ethanol, acetone, and hexane is recommended. LogP values (estimated ~3.5–4.0) align with trends observed for nitrobenzoic acids .

Advanced Research Questions

Q. What catalytic systems are effective for selective oxidation or functionalization of this compound derivatives?

Bimetallic catalysts (e.g., Au-Pd on nitrogen-doped carbon) have shown high activity in oxidizing similar substrates (e.g., 2,5-bis(hydroxymethyl)furan to FDCA) under aerobic conditions. Key factors include:

- Catalyst support (e.g., N-doped carbon enhances electron transfer).

- Reaction temperature (80–100°C) and oxygen pressure (1–5 bar).

- ESR studies to identify reactive oxygen species (e.g., superoxide radicals) .

Q. How can reaction kinetics and activation energies be determined for transformations involving this compound?

Conduct time-resolved experiments (e.g., in situ FTIR or HPLC monitoring) to derive rate constants. For example, Arrhenius plots for analogous systems reveal activation energies (Eₐ) ranging from 39–129 kJ·mol⁻¹, depending on the rate-determining step (e.g., hydroxylation vs. decarboxylation). Transition-state modeling (DFT) further elucidates mechanistic pathways .

Q. What strategies mitigate steric hindrance during derivatization of this compound?

- Use bulky directing groups (e.g., tert-butyl esters) to pre-organize the aromatic ring.

- Employ microwave-assisted synthesis to overcome kinetic barriers.